molecular formula C21H18N2O3 B2584891 N'-(4-methylbenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide CAS No. 478064-23-2

N'-(4-methylbenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B2584891
CAS RN: 478064-23-2
M. Wt: 346.386
InChI Key: YPUXAJCUYCVLAJ-UHFFFAOYSA-N
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Description

Furan-2-carbohydrazide derivatives are a class of compounds that have been studied for their interesting properties . They are typically non-fluorescent in organic solvents but can produce fluorescence emission upon the addition of water . This property is due to a phenomenon known as aggregation-induced emission (AIE), where the fluorescence of a compound increases when it aggregates .


Synthesis Analysis

While the specific synthesis of “N’-(4-methylbenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide” is not available, similar compounds such as N’- ( (4′-ethyl-3-hydroxy- [1,1′-biphenyl]-4-yl)methylene)furan-2-carbohydrazide and N’- ( (4′-ethyl-3-methoxy- [1,1′-biphenyl]-4-yl)methylene)furan-2-carbohydrazide have been synthesized .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as FTIR, NMR, and MS . These studies have revealed the presence of various functional groups and provided insights into the molecular geometry of these compounds .


Chemical Reactions Analysis

Furan-2-carbohydrazide derivatives have been found to exhibit enhanced fluorescence emission upon the addition of water, indicating a chemical reaction . This reaction is thought to involve the formation of nano-aggregates and is influenced by intramolecular hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . These studies have revealed properties such as superior luminescence, low toxicity, great stability, and ease of manufacture .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial activity of furan compounds against both gram-positive and gram-negative bacteria . The unique structural features of this compound may contribute to its antimicrobial potential.

Anti-Inflammatory and Analgesic Properties

Furan-based molecules often exhibit diverse pharmacological effects. For instance, some furan derivatives demonstrate anti-inflammatory and analgesic activities. Further investigation into the specific mechanisms underlying these effects could provide valuable insights for drug development .

Potential Anticancer Properties

Furan compounds have been investigated for their anticancer potential. While more research is needed, the structural characteristics of 4-methyl-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide may make it an interesting candidate for further exploration in cancer therapy .

Photochemical Synthesis

Researchers have developed novel approaches to synthesize naphtho[1,2-b]benzofuran derivatives, including those based on photochemical reactions. These compounds could find applications in various fields, such as materials science or drug discovery .

Other Therapeutic Aspects

Beyond the mentioned applications, furan derivatives have been investigated for their diuretic, muscle relaxant, anti-protozoal, and anti-ulcer properties. The versatility of furan-based molecules opens up exciting avenues for future research .

Mechanism of Action

The mechanism of action for these compounds involves the phenomenon of aggregation-induced emission (AIE) . In the aggregated state, the intramolecular rotational motion and intramolecular vibration are blocked, activating the radiative decay pathway to yield strong fluorescence .

Future Directions

The unique properties of furan-2-carbohydrazide derivatives make them interesting candidates for various applications, including organic light-emitting diodes (OLEDs), fluorescence-based sensors, and biological cell imaging . Future research could explore these applications further and investigate other potential uses for these compounds.

properties

IUPAC Name

N'-(4-methylbenzoyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-13-6-8-15(9-7-13)20(24)22-23-21(25)19-12-17-16-5-3-2-4-14(16)10-11-18(17)26-19/h2-11,19H,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUXAJCUYCVLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-methylbenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide

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